molecular formula C12H15Cl2NO B2423695 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1049747-91-2

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2423695
CAS No.: 1049747-91-2
M. Wt: 260.16
InChI Key: DMLMRFDJHOVQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group and a pyrrolidinyl group attached to an ethanone backbone, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves several steps:

    Synthetic Routes: The preparation begins with the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one.

    Reaction Conditions: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include various substituted ethanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-2-(morpholin-1-yl)ethan-1-one and 1-(2-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-one share structural similarities but differ in the nature of the nitrogen-containing ring.

    Uniqueness: The presence of the pyrrolidinyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-11-6-2-1-5-10(11)12(15)9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLMRFDJHOVQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049747-91-2
Record name 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.